molecular formula C11H6N2O B13031580 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile

Cat. No.: B13031580
M. Wt: 182.18 g/mol
InChI Key: RPHPVPPIPPGTDK-UHFFFAOYSA-N
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Description

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile is a heterocyclic compound that features a fused pyrano and indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and reusable catalysts, are often explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for serotonin receptors, particularly the 5-HT6 receptor. This interaction can modulate neurotransmitter release and influence cognitive functions . The compound’s ability to form hydrogen bonds with aspartic acid residues in the receptor’s binding site is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile stands out due to its unique structural configuration, which allows for specific interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

IUPAC Name

7-oxa-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene-6-carbonitrile

InChI

InChI=1S/C11H6N2O/c12-5-8-4-7-6-13-9-2-1-3-10(14-8)11(7)9/h1-4,6,13H

InChI Key

RPHPVPPIPPGTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)OC(=CC3=CN2)C#N

Origin of Product

United States

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